4-((3-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-((3-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((3-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol” typically involves the condensation of 3-nitrobenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be investigated for its potential biological activities, including its ability to inhibit the growth of various pathogens.
Medicine
In medicine, triazole derivatives are used as therapeutic agents for a variety of conditions. This compound could be studied for its potential as a drug candidate, particularly in the treatment of infections and inflammatory diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It could also be used as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “4-((3-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro and triazole groups are known to participate in various biochemical pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 3-Nitrobenzaldehyde
- Other triazole derivatives
Uniqueness
The uniqueness of “4-((3-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for research and development.
Properties
CAS No. |
478256-03-0 |
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Molecular Formula |
C16H13N5O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O2S/c1-11-4-2-6-13(8-11)15-18-19-16(24)20(15)17-10-12-5-3-7-14(9-12)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+ |
InChI Key |
WYOFBBQKUFWURX-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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